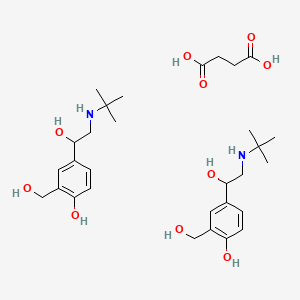
Salgim
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salgim is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is recognized for its unique molecular structure and properties, which make it a subject of extensive research and industrial use.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Salgim involves several steps, starting from basic organic compounds. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification and isolation of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentrations to maximize yield.
Product Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions: Salgim undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve solvents like dichloromethane and catalysts like palladium.
Major Products:
科学研究应用
Salgim has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Salgim involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to cellular growth, apoptosis, and metabolism.
相似化合物的比较
Salgim is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique functionalization and reactivity profile make it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable subject of ongoing research and development.
属性
CAS 编号 |
331284-85-6 |
|---|---|
分子式 |
C30H48N2O10 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
butanedioic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/2C13H21NO3.C4H6O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-3(6)1-2-4(7)8/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
XXUMOMICYCJWON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















